Boc-D-Alaninyl tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Alaninyl tosylate is a chemical compound with the molecular formula C15H21NO6S . It is used in laboratory chemicals .
Synthesis Analysis
Boc-D-Alaninyl tosylate is synthesized by reacting cellulose in DMAc/LiCl with p‐tosyl chloride at 8 °C in the presence of triethylamine . The reaction is facilitated by the conversion of an amino function to tert-butyl carbamate .Molecular Structure Analysis
The molecular structure of Boc-D-Alaninyl tosylate contains a total of 44 bonds, including 23 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis
Boc-D-Alaninyl tosylate is involved in substitution and elimination reactions . The tosylate group can be displaced by an inorganic pyrophosphate nucleophile .Physical And Chemical Properties Analysis
Boc-D-Alaninyl tosylate has a molecular weight of 329.42 .Scientific Research Applications
Synthesis of Glycoconjugates
"Boc-D-Alaninyl tosylate" plays a crucial role in the synthesis of glycoconjugates, which mimic naturally occurring carbohydrate ligands. The compound has been used to construct orthogonally protected building blocks for the preparation of triantennary peptide glycoclusters on solid supports, enabling the study of carbohydrate-protein interactions with implications in glycobiology (Katajisto et al., 2002).
Vinylation and Difluorovinylation Reactions
In organic synthesis, "Boc-D-Alaninyl tosylate" is utilized for the development of Suzuki-Miyaura coupling reactions. This methodology allows for the efficient synthesis of styrene derivatives, offering a stable and less toxic alternative to traditional electrophilic vinylation reagents (Gøgsig et al., 2008).
Polymer Science
In polymer science, "Boc-D-Alaninyl tosylate" contributes to the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers exhibit controlled molecular weight, narrow distribution, and pH responsiveness, making them suitable for biomedical applications such as drug delivery systems (Kumar et al., 2012).
Bioconjugation Techniques
The compound is also instrumental in bioconjugation techniques, enabling the site-selective attachment of synthetic molecules to specific proteins in vivo. This method has been applied for protein labeling in living cells, tissues, and animals, offering a powerful tool for biological research and therapeutic development (Tsukiji et al., 2009).
Future Directions
properties
IUPAC Name |
(4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-10-6-8-12(9-7-10)23(19,20)22-13(17)11(2)16-14(18)21-15(3,4)5/h6-9,11H,1-5H3,(H,16,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSKPZSSZRGCGD-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)[C@@H](C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Alaninyl tosylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.